molecular formula C6H8N2O2S B12826862 methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate

methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate

Cat. No.: B12826862
M. Wt: 172.21 g/mol
InChI Key: XCMDFDISEGQDQT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate typically involves the reaction of 1-methyl-1H-imidazole with ethyl chloroformate and sulfur. The key intermediate, 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate, is formed and subsequently methylated .

Industrial Production Methods

In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. The process involves the hydrolysis of imidazole carboxylate in the presence of a base, followed by methylation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfur atom in the thioxo group plays a crucial role in these interactions, often forming covalent bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thioxo group and the methyl ester makes it particularly versatile in various chemical reactions and applications .

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

methyl 3-methyl-2-sulfanylideneimidazole-1-carboxylate

InChI

InChI=1S/C6H8N2O2S/c1-7-3-4-8(5(7)11)6(9)10-2/h3-4H,1-2H3

InChI Key

XCMDFDISEGQDQT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=S)C(=O)OC

Origin of Product

United States

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